
3-(2-Fluoroethoxy)azetidine hydrochloride
Description
3-(2-Fluoroethoxy)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a 2-fluoroethoxy substituent attached to the azetidine ring. The 2-fluoroethoxy group introduces electronegativity and lipophilicity, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
3-(2-fluoroethoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKBPVCNRGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluoroethoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a fluoroethoxy substituent. The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in biological pathways, potentially influencing neurotransmitter activity and cellular signaling.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in vitro. Key findings include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacological effects of this compound. Current findings include:
- Behavioral Studies : Animal models have been used to assess the impact of the compound on cognitive functions and behavior, with promising results indicating enhanced memory and learning capabilities.
- Toxicological Assessments : Safety profiles are being evaluated to determine the compound's therapeutic window and potential side effects.
Case Studies
- Neurodegenerative Disease Model : In a study utilizing a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function compared to control groups. The compound's ability to reduce amyloid-beta plaque formation was a significant finding.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated significant bacterial reduction rates, supporting its potential use in treating resistant infections.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Biological Activity | Key Findings |
---|---|---|
In Vitro | Antimicrobial | Effective against multiple bacterial strains |
In Vitro | Neuroprotection | Reduced oxidative stress in neuronal cells |
In Vivo | Cognitive Enhancement | Improved memory in Alzheimer's model |
Toxicology | Safety Profile | No significant adverse effects observed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and fluoroethoxy group participate in nucleophilic substitutions. The fluorine atom's electronegativity enhances the electrophilicity of adjacent carbons, enabling displacement reactions. Key findings include:
Table 1: Nucleophilic Substitution Conditions and Outcomes
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The fluoroethoxy group undergoes SN2 displacement with soft nucleophiles (e.g., azides, thiocyanates) under polar aprotic solvents like DMF .
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Ammonia-mediated substitutions proceed at room temperature due to azetidine's ring strain .
Cycloaddition Reactions
The azetidine ring participates in [2+2] and [3+2] cycloadditions. The fluorinated substituent modulates electronic effects, influencing regioselectivity.
Key Examples :
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Staudinger Synthesis : Reacts with ketenes to form β-lactam derivatives (e.g., 2-azetidinones) under anhydrous conditions .
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1,3-Dipolar Cycloadditions :
Table 2: Cycloaddition Reaction Parameters
Dipolarophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phenyl azide | Cs₂CO₃, DMSO, 60°C, 4 h | Triazole-azetidine hybrid | 95% | |
Ketenes | TEA, CH₂Cl₂, 0°C, 2 h | 2-Azetidinone derivative | 88% |
C–H Functionalization
The azetidine ring undergoes directed C–H activation, enabling arylation and alkylation.
Mechanistic Insights :
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Palladium-Catalyzed Arylation :
Table 3: C–H Arylation Scope
Aryl Iodide | Substituent | Yield | Source |
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4-Nitroiodobenzene | -NO₂ | 89% | |
3-Methoxyiodobenzene | -OMe | 72% |
Ring-Opening Reactions
The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:
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Acidic Conditions : HCl/MeOH cleaves the ring to form γ-fluoroamino alcohols .
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Basic Conditions : NaOH/EtOH generates open-chain amines via β-elimination .
Table 4: Ring-Opening Pathways
Conditions | Reagent | Product | Application | Source |
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1M HCl, MeOH | HCl | 3-Fluoro-2-aminoethanol | Peptide synthesis | |
2M NaOH, EtOH | NaOH | 2-Fluoroethylamine derivative | Polymer precursors |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of 3-(2-Fluoroethoxy)azetidine hydrochloride and its analogs:
Structural and Physicochemical Comparisons
- Substituent Effects :
- Fluorine Position : The 2-fluoroethoxy group in the target compound provides a balance between steric bulk and electronic effects compared to bulkier substituents like naphthalen-2-yl(propoxy)methyl or bis(fluorophenyl)methoxy .
- Melting Points : Fluorinated azetidines with aromatic substituents (e.g., ANT-160 ) exhibit higher melting points (154–184°C) due to enhanced crystallinity from π-stacking, whereas aliphatic derivatives (e.g., 3-(propane-2-sulfonyl)azetidine HCl ) lack such data.
- Solubility : The 2-fluoroethoxy group likely improves aqueous solubility relative to trifluoromethoxy analogs (e.g., 3-Methyl-3-(trifluoromethoxy)azetidine HCl ) but reduces lipophilicity compared to aryl-substituted derivatives .
Preparation Methods
General Synthetic Approach
The synthesis of 3-(2-Fluoroethoxy)azetidine hydrochloride typically involves:
- Formation of the azetidine core.
- Introduction of the 2-fluoroethoxy substituent.
- Conversion to the hydrochloride salt form.
These steps are often carried out sequentially with purification and characterization at each stage.
Preparation of Azetidine Core
Azetidine, the four-membered nitrogen-containing heterocycle, is the fundamental scaffold in the target compound. Several methods exist for azetidine synthesis:
Nucleophilic substitution and ring closure: Reaction of primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions under basic conditions promotes azetidine ring formation. For example, 1-bromo-3-chloropropane reacts with benzhydrylamine in an organic solvent with a non-nucleophilic base and controlled water content to yield N-protected azetidine intermediates. The reaction temperature is typically maintained between 85°C and 150°C for several hours to optimize yield.
Hydrogenolysis of N-protected intermediates: The N-protected azetidine is subjected to catalytic hydrogenation in the presence of a strong mineral acid (e.g., hydrochloric acid) and palladium on charcoal catalyst under hydrogen pressure (20-150 psi) at 40-80°C. This step removes the protecting group, yielding azetidine mineral acid salts.
Liberation of azetidine free base: The azetidine salt concentrate is treated with a hot, concentrated strong base solution (e.g., 40-80% aqueous KOH or NaOH at 80-110°C) under vigorous agitation. This neutralizes the acid and liberates azetidine free base as vapor, which is condensed to obtain the liquid azetidine base.
This three-step process ensures the efficient and scalable production of azetidine, a critical intermediate.
Introduction of the 2-Fluoroethoxy Group
The key functionalization step involves attaching the 2-fluoroethoxy substituent to the azetidine ring at the 3-position. This is commonly achieved via alkylation reactions:
Alkylation of hydroxyl amines: Commercially available hydroxyl amines are treated with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to generate the corresponding alkoxide intermediate. Subsequently, the alkylating agent containing the fluoroethoxy moiety (e.g., 2-fluoroethyl bromide or equivalent) is added to the reaction mixture at room temperature and stirred for 1-2 hours.
Boc-deprotection: If the azetidine nitrogen is Boc-protected, trifluoroacetic acid (CF3COOH) is used to remove the protecting group, yielding the free amine intermediate.
Coupling reactions: The fluoroethoxy-substituted amine intermediates can be coupled with other synthons using coupling reagents such as HOBt and EDC in tetrahydrofuran (THF) to form the desired substituted azetidine derivatives.
This approach provides a versatile method to introduce the fluoroethoxy group with good control over regioselectivity and yield.
Formation of Hydrochloride Salt
The final step in the preparation of this compound involves salt formation:
- Treatment of the free base compound with hydrochloric acid (HCl) in an appropriate solvent leads to the formation of the hydrochloride salt. This improves the compound's stability, solubility, and handling properties.
Summary of Key Preparation Steps and Conditions
Step | Reagents/Conditions | Outcome/Notes |
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Azetidine ring formation | Primary arylmethylamine + 1-bromo-3-chloropropane, non-nucleophilic base, water, 85-150°C, several hours | N-protected azetidine intermediate |
Hydrogenolysis | Pd/C catalyst, H2 gas (20-150 psi), mineral acid (HCl), 40-80°C, 1-3 hours | Azetidine mineral acid salt |
Free base liberation | Concentrated strong base (KOH/NaOH), 80-110°C, agitation | Azetidine free base obtained by vapor condensation |
Fluoroethoxy alkylation | Hydroxyl amine + NaH, DMF, fluoroalkyl halide, room temp, 1-2 hours | 2-Fluoroethoxy substituted azetidine intermediate |
Boc-deprotection | CF3COOH treatment | Free amine intermediate |
Coupling reaction | HOBt, EDC, THF | Final substituted azetidine derivative |
Hydrochloride salt formation | HCl treatment | This compound salt |
Characterization and Purity Confirmation
Throughout the synthesis, the identity and purity of intermediates and final products are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution pattern.
- Infrared (IR) Spectroscopy: Identifies functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatographic techniques: Flash column chromatography or Biotage flash purification for isolation and purification of intermediates and final compounds.
Research Findings and Optimization Notes
- The use of sodium hydride in DMF for alkylation provides high yield and selectivity for the introduction of the fluoroethoxy group.
- Boc-protection and deprotection steps are critical to prevent side reactions on the azetidine nitrogen during alkylation.
- The liberation of azetidine free base via vaporization from a hot strong base solution is a novel and efficient method to obtain pure azetidine for subsequent functionalization.
- Purification using gradient elution flash chromatography ensures removal of impurities and by-products, leading to high-purity final products.
Q & A
Basic: What synthetic methodologies are typically employed for synthesizing 3-(2-Fluoroethoxy)azetidine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound generally involves nucleophilic substitution or ring-opening reactions. A practical approach includes:
- Ring-Opening Strategy : Reacting azetidine precursors (e.g., azetidin-3-ol) with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., NaH or K₂CO₃) to introduce the fluoroethoxy group .
- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt, ensuring >95% purity (HPLC or NMR validation) .
- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry to minimize byproducts like unsubstituted azetidine derivatives. Reaction monitoring via TLC or LC-MS is critical .
Advanced: How do structural modifications (e.g., fluorinated substituents) on the azetidine ring influence biological activity and binding affinity?
Answer:
Fluorinated substituents enhance metabolic stability and membrane permeability. Key considerations include:
- Electron-Withdrawing Effects : The fluoroethoxy group increases electrophilicity, potentially improving interactions with target proteins (e.g., kinases or GPCRs) .
- Comparative Studies : Analogues like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) show that bulkier substituents reduce solubility but increase target specificity (e.g., melanogenesis modulation via ERK/GSK3β pathways) .
- SAR Validation : Use computational docking (e.g., AutoDock) to predict binding modes and validate with in vitro assays (e.g., IC₅₀ measurements) .
Basic: What analytical techniques are recommended for characterizing this compound, and how can purity be assured?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How should researchers address contradictory data in reported biological activities of fluorinated azetidine derivatives?
Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) .
- Stability Studies : Assess compound degradation in buffer/DMSO using LC-MS to rule out artifacts .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3-(difluoromethyl)azetidine hydrochloride) to identify trends in activity .
Basic: What safety protocols are essential for handling fluorinated azetidine hydrochlorides in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., fluoroethyl halides) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: What computational tools can predict the pharmacokinetic (PK) properties of this compound?
Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab² estimates logP (lipophilicity), bioavailability, and CYP450 interactions .
- Solubility Modeling : COSMO-RS simulations correlate fluorinated substituent effects with aqueous solubility .
- In Vivo Extrapolation : Combine in vitro permeability (Caco-2 assays) with PBPK models to predict plasma concentration profiles .
Basic: How does the hydrochloride salt form influence the physicochemical properties of 3-(2-Fluoroethoxy)azetidine?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) compared to the free base .
- Stability : Salt forms reduce hygroscopicity, improving shelf life under ambient conditions .
- Crystallinity : XRPD analysis confirms salt formation, which impacts dissolution rates and bioavailability .
Advanced: What strategies can optimize the scalability of this compound synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous processing minimizes batch-to-batch variability and improves yield (>80%) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.